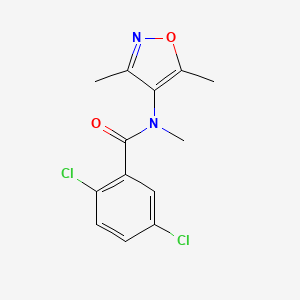![molecular formula C15H13FN4O B7585177 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied extensively for its mechanisms of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, and has also been shown to have anti-inflammatory effects. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been shown to have activity against certain types of cancer cells, making it a promising candidate for cancer research.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound can be complex, and it may not be readily available for use in all labs. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of future directions for research on 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole. One potential area of study is the development of new cancer therapies based on the mechanisms of action of this compound. Additionally, further research could be conducted to better understand the anti-inflammatory effects of this compound, which could lead to the development of new treatments for inflammatory diseases.
Another potential area of study is the optimization of the synthesis method for this compound. This could lead to increased availability of the compound for use in scientific research. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound, which could lead to new insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole with 1-(3-fluorophenyl)cyclopropane carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound in good yield.
Applications De Recherche Scientifique
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the study of inflammatory diseases.
Propriétés
IUPAC Name |
5-[1-(3-fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-20-9-10(8-17-20)13-18-14(21-19-13)15(5-6-15)11-3-2-4-12(16)7-11/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDCFZCMHWKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)C3(CC3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)



![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)
